Product packaging for Decyl-2(Cat. No.:CAS No. 67319-72-6)

Decyl-2

Cat. No.: B1221487
CAS No.: 67319-72-6
M. Wt: 909.1 g/mol
InChI Key: TVFQUEGKCGPVMD-VZFRPGAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl-2 is a synthetic organic compound characterized by a decyl hydrocarbon chain, making it valuable for fundamental scientific research. This reagent is primarily investigated for its amphiphilic properties and its ability to interact with and integrate into lipid bilayer structures such as cell membranes and synthetic liposomes . In research settings, these interactions are studied to understand membrane dynamics, stability, and permeability. Due to its specific structure, this compound serves as a critical tool in biophysical studies and as a potential building block for more complex chemical entities in materials science. It is strictly intended for laboratory research to advance scientific knowledge. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H76N8O12 B1221487 Decyl-2 CAS No. 67319-72-6

Properties

CAS No.

67319-72-6

Molecular Formula

C44H76N8O12

Molecular Weight

909.1 g/mol

IUPAC Name

(4S)-4-amino-6-[[(3S,5S)-7-carboxy-5-[[2-(decylamino)acetyl]amino]-3-formyl-1-[(2-methyliminoacetyl)amino]-2,4-dioxoheptan-3-yl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-5-oxopentadecanoic acid

InChI

InChI=1S/C44H76N8O12/c1-5-7-9-11-13-15-17-19-25-48-29-38(57)51-33(22-24-41(61)62)43(64)44(31-53,35(54)26-49-36(55)27-46-3)52(39(58)30-50-37(56)28-47-4)34(20-18-16-14-12-10-8-6-2)42(63)32(45)21-23-40(59)60/h27,31-34,47-48H,5-26,28-30,45H2,1-4H3,(H,49,55)(H,50,56)(H,51,57)(H,59,60)(H,61,62)/t32-,33-,34?,44-/m0/s1

InChI Key

TVFQUEGKCGPVMD-VZFRPGAKSA-N

SMILES

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)C=NC)N(C(CCCCCCCCC)C(=O)C(CCC(=O)O)N)C(=O)CNC(=O)CNC

Isomeric SMILES

CCCCCCCCCCNCC(=O)N[C@@H](CCC(=O)O)C(=O)[C@](C=O)(C(=O)CNC(=O)C=NC)N(C(CCCCCCCCC)C(=O)[C@H](CCC(=O)O)N)C(=O)CNC(=O)CNC

Canonical SMILES

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)C=NC)N(C(CCCCCCCCC)C(=O)C(CCC(=O)O)N)C(=O)CNC(=O)CNC

Synonyms

cyclo(di(Glu-Sar-Gly-(N-decyl)-Gly))
DECYL-2

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for Decyl 2 Analogs

Strategies for Carbon-Carbon Bond Formation in Decyl-2 Synthesis

The establishment of carbon-carbon bonds is a cornerstone of organic synthesis, and several powerful methods are employed to append the decyl chain to target molecules. These approaches allow for controlled coupling and building complex decyl-containing structures.

Organometallic Coupling Reactions for Decyl Chain Introduction

Organometallic coupling reactions, catalyzed by transition metals, provide highly selective and efficient pathways for forming carbon-carbon bonds. While the search results did not provide specific examples of using standard organometallic couplings like Suzuki, Heck, or Kumada explicitly for introducing a decyl halide or decyl organometallic reagent onto a pre-functionalized scaffold, the general principles of these reactions are applicable. These methods typically involve the coupling of an organometallic reagent (e.g., organozinc, organomagnesium, organoboron) with an organic electrophile (e.g., organic halide or pseudohalide) in the presence of a metal catalyst, often palladium or nickel. The precise application to decyl chain introduction would involve utilizing a decyl-containing coupling partner.

One example of organometallic chemistry in the context of decyl-containing compounds is the use of ethynylmagnesium bromide in the synthesis of a decyl-substituted dioxolane precursor, which involves the formation of a carbon-carbon triple bond. researchgate.netcdnsciencepub.com This highlights the utility of organometallic reagents in constructing the carbon framework that ultimately incorporates the decyl moiety.

Alkylation and Acylation Approaches to this compound Scaffolds

Alkylation and acylation reactions are fundamental methods for forming carbon-carbon bonds by introducing alkyl or acyl groups, respectively. In the context of decyl chemistry, these reactions involve attaching the decyl chain or a decylcarbonyl group to a molecular scaffold.

Alkylation with decyl halides (e.g., 1-bromodecane) can be used to introduce the decyl chain. For instance, the synthesis of N-(10-bromodecyl)pyrrole involves the reaction of pyrrole (B145914) with a decyl bromide derivative. maynoothuniversity.ie Similarly, the synthesis of 1-decyl-1H-benzimidazole can be achieved by reacting benzimidazole (B57391) with a bromoalkane, likely 1-bromodecane (B1670165), in the presence of a base. nih.govnih.gov

Acylation reactions, such as Friedel-Crafts acylation, could theoretically be used to introduce a decylcarbonyl group onto aromatic systems using decanoyl chloride or anhydride (B1165640). While direct examples were not prominently featured, the principle of reacting an acyl halide or anhydride with a nucleophilic substrate in the presence of a catalyst is a standard method for carbon-carbon bond formation and could be applied to decyl-containing precursors. The synthesis of amides from carboxylic acids and amines can also be viewed as an acylation of the amine by the carboxylic acid derivative or activated carboxylic acid. organic-chemistry.orgacs.orgnih.gov

Heterocyclic Ring Construction and Functionalization with Decyl Moieties

Heterocyclic compounds are prevalent in pharmaceuticals and other functional materials. The synthesis of decyl-substituted heterocycles involves specific cyclization reactions or functionalization of pre-formed heterocyclic rings with decyl groups.

Synthesis of Decyl-Substituted Benzimidazoles and Pyrroles

Benzimidazoles and pyrroles are important nitrogen-containing heterocycles. The introduction of a decyl group onto these rings can significantly alter their properties.

The synthesis of 1-decyl-1H-benzimidazole has been reported by reacting benzimidazole with 1-bromodecane under basic conditions. nih.govnih.gov Another example involves the synthesis of a more complex decyl-substituted benzimidazole derivative, 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole, which was prepared through a multi-step synthesis involving the reaction of a benzodiazepinone derivative with hydroxylamine (B1172632) hydrochloride. peacta.orgresearchgate.net This highlights that decyl substitution can be achieved on pre-formed complex scaffolds.

For pyrroles, the synthesis of N-substituted pyrroles with decyl chains has been explored. For example, N-(10-azidodecyl)pyrrole was synthesized, which involves attaching a decyl chain containing an azide (B81097) functionality to the nitrogen of the pyrrole ring. maynoothuniversity.iemaynoothuniversity.ie This type of functionalized decyl chain allows for further modifications using click chemistry or other reactions.

Formation of Decyl-Containing Dioxolanes and Oxadiazoles (B1248032)

Dioxolanes are five-membered cyclic acetals or ketals, often formed by the reaction of a carbonyl compound with a diol. Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.

The synthesis of 2-decyl-1,3-dioxolane (B8757148) typically involves the acid-catalyzed reaction of decyl aldehyde with a suitable diol, such as ethylene (B1197577) glycol, followed by the removal of water. ontosight.ai A more complex decyl-containing dioxolane, 2-n-decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolane, was synthesized as a pheromone precursor through a sequence of reactions including the formation of the dioxolane ring from a ketone precursor and ethylene glycol catalyzed by para-toluenesulfonic acid. researchgate.netcdnsciencepub.comresearchgate.net This demonstrates that dioxolane formation is a viable strategy for incorporating decyl moieties.

While the search results did not yield specific synthetic routes to decyl-containing oxadiazoles, the general synthesis of oxadiazoles often involves the cyclization of hydrazides with carboxylic acids or their derivatives, or the reaction of tetrazoles with acyl chlorides. Introducing a decyl group into an oxadiazole structure would likely involve utilizing a decyl-containing carboxylic acid, hydrazide, or other precursor in a suitable cyclization reaction.

Esterification and Amidation Routes for this compound Derivatives

Ester and amide linkages are common functional groups in organic molecules, and their formation is widely used to synthesize decyl derivatives. These reactions typically involve the coupling of a decyl-containing carboxylic acid, alcohol, or amine with a suitable partner.

Esterification reactions involving decanoic acid (a ten-carbon saturated fatty acid) or decyl alcohol (a ten-carbon primary alcohol) are common methods to form decyl esters. Decanoic acid can be esterified with various alcohols to form alkyl decanoates. researchgate.netacs.orgresearchgate.net For example, methyl decanoate (B1226879) is synthesized by the esterification of decanoic acid with methanol (B129727), often catalyzed by solid acids like Amberlyst 15. acs.orgresearchgate.net Decyl alcohol can be esterified with carboxylic acids to form decyl esters, such as the synthesis of L-cysteine decyl ester hydrochloride from L-cysteine and decyl alcohol saturated with HCl. prepchem.comnih.gov Mixed esters of decanoic acid with other fatty acids and polyols like pentaerythritol (B129877) are also synthesized through esterification. ontosight.ai

Amidation reactions involving decylamine (B41302) (a ten-carbon primary amine) or decanoic acid are key for synthesizing decyl amides. Decylamine can react with carboxylic acids or their activated derivatives to form N-decyl amides. fiveable.me For instance, N-decyl salicylic (B10762653) acid amide was prepared by the reaction of salicylic acid methyl ester with n-decylamine, with removal of the methanol byproduct driving the reaction. google.com Amides can also be synthesized by the reaction of carboxylic acids and amines using various coupling reagents or catalysts. organic-chemistry.orgacs.org Biocatalytic methods using enzymes like papain have also been employed for the synthesis of decyl amides, such as Nα-benzoyl-arginine decyl amide, from an arginine derivative and decylamine. nih.gov

Data Table: Selected Decyl-Containing Compounds and Synthesis Methods

Compound NameRepresentative Synthesis MethodRelevant Section
2-Decyl-1,3-dioxolaneReaction of decyl aldehyde with a diol in the presence of acid catalyst. ontosight.ai2.2.2
1-Decyl-1H-benzimidazoleReaction of benzimidazole with 1-bromodecane under basic conditions. nih.govnih.gov2.2.1
N-(10-Azidodecyl)pyrroleReaction of pyrrole with a decyl bromide derivative containing an azide. maynoothuniversity.iemaynoothuniversity.ie2.2.1
Methyl decanoateEsterification of decanoic acid with methanol, often acid-catalyzed. acs.orgresearchgate.net2.3
L-Cysteine decyl ester hydrochlorideReaction of L-cysteine with decyl alcohol saturated with HCl. prepchem.comnih.gov2.3
N-Decyl salicylic acid amideReaction of salicylic acid methyl ester with n-decylamine. google.com2.3
Nα-Benzoyl-arginine decyl amideBiocatalytic amidation of an arginine derivative with decylamine using papain. nih.gov2.3
1-Decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazoleReaction of a benzodiazepinone derivative with hydroxylamine hydrochloride. peacta.orgresearchgate.net2.2.1
2-n-Decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolaneFormation of dioxolane ring from a ketone precursor and ethylene glycol, acid-catalyzed. researchgate.netcdnsciencepub.com2.2.2

Enzyme-Catalyzed Synthesis of Decyl Esters

Enzyme-catalyzed synthesis, particularly utilizing lipases, has emerged as a prominent method for producing decyl esters. Lipases (triacylglycerol hydrolases) are versatile biocatalysts capable of catalyzing esterification reactions between fatty acids and alcohols, including decyl alcohol. mdpi.comnih.govacs.orgscielo.br This enzymatic approach offers several advantages over conventional chemical synthesis, such as milder reaction conditions (lower temperatures and atmospheric pressure), reduced by-product formation, and high selectivity, contributing to the production of ultrapure products. mdpi.comresearchgate.net

Studies have demonstrated the effectiveness of various lipases in synthesizing decyl esters. For instance, recombinant lipases from Staphylococcus epidermidis have been shown to catalyze the synthesis of decyl alcohol esters with fatty acids of different chain lengths. nih.govacs.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435) and Thermomyces lanuginosus lipase (TLL), are widely used due to their enhanced stability and reusability in both organic solvents and solvent-free systems. mdpi.commdpi.comresearchgate.netsemanticscholar.orgnih.gov

The enzymatic synthesis of specific decyl esters, like decyl oleate (B1233923), has been a subject of detailed research. One study optimized the production of decyl oleate using immobilized Geotrichum candidum lipase, achieving a 78% conversion in 120 minutes under optimal conditions of 15% (w/v) biocatalyst at 50 °C. researchgate.net Another study focusing on decyl oleate synthesis utilized ultrasound irradiation in a solvent-free system with Fermase CALB™10000, achieving a high yield of 97.14% in a significantly shorter reaction time of 25 minutes. semanticscholar.orgnih.govjst.go.jpresearchgate.netdntb.gov.ua

The efficiency of enzyme-catalyzed decyl ester synthesis is influenced by various parameters, including enzyme loading, temperature, reaction time, and the molar ratio of substrates. researchgate.netresearchgate.netresearchgate.net The use of immobilized enzymes allows for their recovery and reuse, further enhancing the economic and environmental viability of the process. mdpi.commdpi.comresearchgate.net

Transesterification Processes for this compound Compounds

Transesterification is another key reaction pathway employed in the synthesis of decyl compounds, particularly for modifying existing esters or producing new ones. This process involves the exchange of the organic group of an ester with the organic group of an alcohol or acid. mdpi.com

Decyl esters can be synthesized through the transesterification of fatty acid methyl esters (FAMEs) with decyl alcohol. mdpi.com This method has been used to produce various decyl esters from different vegetable oils. mdpi.comthegoodscentscompany.com Base-catalyzed transesterification is a conventional approach, often requiring elevated temperatures and vacuum to drive the reaction equilibrium by removing the byproduct alcohol. mdpi.comacs.orgnih.gov For example, potassium carbonate has been used as a catalyst in the transesterification of FAMEs with alcohols, including decyl alcohol, at 80 °C under vacuum. mdpi.com

Enzyme-catalyzed transesterification, typically using lipases, offers a milder and more selective alternative to chemical catalysis. acs.orgnih.gov Immobilized lipases, such as Novozym® 435, have been successfully applied in the transesterification of fatty acid ethyl esters (FAEEs) with higher alcohols, including 2-hexyl-1-decanol, which is structurally related to decyl compounds. acs.orgnih.gov While base-catalyzed methods can face challenges with the miscibility of higher alcohols, enzymatic transesterification can be performed under milder conditions. acs.org

Transesterification is also relevant in the synthesis of more complex decyl compounds, such as decylglycerol derivatives, which can be synthesized via lipase-catalyzed transesterification of decylglycerol with methyl laurate. researchgate.net The optimization of such processes involves considering factors like substrate molar ratio, temperature, and enzyme concentration. researchgate.net

Green Chemistry Principles in this compound Synthesis Development

The development of synthetic routes for decyl compounds increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.netroyalsocietypublishing.orgmdpi.com These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.comroyalsocietypublishing.orgrsc.orgnih.gov

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry in decyl compound synthesis is the adoption of solvent-free systems (SFS) or the use of environmentally benign solvents. mdpi.commdpi.comsemanticscholar.orgnih.govdntb.gov.uacem.comresearchgate.net Traditional organic solvents can be toxic, flammable, and generate significant waste, requiring energy-intensive recovery and disposal processes. mdpi.comresearchgate.netmdpi.commdpi.com

Enzymatic synthesis is particularly well-suited for solvent-free conditions, where the reaction medium consists primarily of the substrates. mdpi.comsemanticscholar.org This approach increases volumetric productivity and simplifies downstream purification, aligning with green chemistry goals. mdpi.com Studies have successfully demonstrated the solvent-free enzymatic synthesis of decyl esters, such as decyl oleate, achieving high yields and reaction rates. researchgate.netsemanticscholar.orgnih.govnih.govjst.go.jpresearchgate.netresearchgate.netresearchgate.net Microwave irradiation has also been explored as an enabling technology for solvent-free reactions, including the synthesis of decyl D-glycopyranosides with 1-decanol (B1670082). cem.comtandfonline.com

When solvents are necessary, the focus is on using greener alternatives like water or supercritical carbon dioxide. mdpi.comresearchgate.netacs.orgresearchgate.net For example, the synthesis of 3-decyl-β-proline, a decyl-substituted compound, has been investigated using water as the solvent. acs.org Supercritical CO2 has been used as a solvent in the lipase-catalyzed transesterification for the synthesis of decyl acetate (B1210297). researchgate.net

Catalytic Approaches and Atom Economy in this compound Production

Catalysis plays a crucial role in green synthesis by accelerating reactions and improving selectivity, often under milder conditions, thereby reducing energy consumption and minimizing unwanted by-products. royalsocietypublishing.orgmdpi.comrsc.org Enzymatic catalysis, as discussed earlier, is a prime example of a green catalytic approach in decyl ester synthesis. mdpi.comscielo.brresearchgate.net The use of immobilized enzymes allows for their recovery and reuse, reducing catalyst waste. mdpi.commdpi.comresearchgate.net

Atom economy is a metric in green chemistry that evaluates the efficiency of a reaction by calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.orgnih.govwikipedia.org A high atom economy indicates that most atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.orgnih.govwikipedia.org Designing synthetic pathways with high atom economy is a key objective in green chemistry development for decyl compounds. rsc.orgnih.gov While traditional methods like those using coupling reagents might have lower atom economy, greener approaches such as efficient catalytic reactions and one-pot syntheses aim to maximize atom utilization. rsc.orggoogle.com Transesterification reactions, depending on the leaving group, can have relatively high atom economy, especially when the byproduct is easily removed or has value. nih.gov

Optimization of Synthetic Pathways and Process Intensification

Optimizing synthetic pathways and implementing process intensification techniques are critical for improving the efficiency, throughput, and sustainability of decyl compound production. techscience.comresearchgate.netfrontiersin.org Optimization involves systematically studying and adjusting reaction parameters to achieve desired outcomes like maximum yield, purity, and reaction rate. researchgate.netresearchgate.netnih.govjst.go.jpresearchgate.nettechscience.commdpi.com

Response surface methodology (RSM) and central composite rotatable design (CCRD) are statistical tools often employed to optimize the synthesis of decyl esters by evaluating the effect of multiple variables simultaneously. researchgate.netresearchgate.netgoogle.com Parameters such as temperature, reaction time, enzyme concentration, substrate molar ratio, and stirring speed are typically investigated to determine optimal conditions. researchgate.netresearchgate.netnih.govjst.go.jpresearchgate.netresearchgate.nettechscience.com For example, the enzymatic synthesis of decyl oleate has been optimized by studying the influence of enzyme loading, temperature, and substrate ratio. researchgate.netnih.govjst.go.jpresearchgate.net

Process intensification focuses on developing innovative technologies and designs that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.netfrontiersin.org In the context of decyl compound synthesis, this can involve integrating reaction and separation steps or utilizing enabling technologies to enhance reaction kinetics. researchgate.netfrontiersin.org Reactive distillation, which combines reaction and distillation in a single unit, is an example of process intensification that can be applied to equilibrium-limited transesterification reactions relevant to decyl ester synthesis. researchgate.net

The application of ultrasound irradiation is another process intensification technique that has been shown to significantly enhance the rate of enzymatic synthesis of decyl oleate in solvent-free systems, leading to higher yields in shorter reaction times compared to conventional stirring methods. semanticscholar.orgnih.govjst.go.jpresearchgate.netdntb.gov.ua Hydrodynamic cavitation is also being explored for intensifying chemical processes, including the hydrolysis of oils, which is related to the feedstocks used for ester synthesis. frontiersin.org

Kinetic modeling is often used in optimization studies to understand the reaction mechanism and predict reaction behavior under different conditions, aiding in reactor design and scale-up. mdpi.comnih.govjst.go.jpresearchgate.netresearchgate.net Studies on the enzymatic synthesis of decyl oleate have involved kinetic modeling to describe the reaction and determine kinetic parameters. nih.govjst.go.jpresearchgate.net

Elucidation of Chemical Reactivity and Transformation Mechanisms

Fundamental Mechanistic Investigations of Decyl-2 Reactions

Free-radical reactions involving the this compound group are critical in processes like combustion, atmospheric degradation, and organic synthesis. researchgate.net The stability of the secondary radical at the C-2 position is greater than that of a primary radical but less than a tertiary one, which directs its reactivity. libretexts.org

Alkyl Chain Scission: Beta-scission (β-scission) is a primary degradation pathway for this compound radicals. researchgate.net This process involves the cleavage of a C-C bond beta to the radical center, resulting in the formation of an alkene and a smaller alkyl radical. The activation energy for β-scission is dependent on the type of radical formed. For secondary radicals like this compound, the Arrhenius activation energy for β-scission is approximately 113 kJ mol⁻¹. researchgate.net

Two potential β-scission pathways for a 2-decyl radical are:

Pathway A: Cleavage of the C3-C4 bond to yield propene and a primary heptyl radical.

Pathway B: Cleavage of the C1-C2 bond to yield 1-nonene (B85954) and a methyl radical.

Kinetic studies show that the specific pathway and its rate are influenced by temperature and pressure. researchgate.net

Functionalization: The this compound moiety can be functionalized through various radical-mediated processes. purdue.eduiu.edu Hydrogen Atom Transfer (HAT) is a key mechanism where a radical abstracts a hydrogen atom from the C-2 position of a decane (B31447) chain, creating a 2-decyl radical. purdue.edu This intermediate can then react with other molecules. For instance, it can add to electron-poor olefins in a Giese reaction or be trapped by other radical species. nih.gov Photoredox catalysis has emerged as a powerful tool for generating such alkyl radicals under mild conditions, often using visible light to initiate the process. iu.edunih.gov

The this compound moiety, as part of a larger molecule like 2-bromodecane (B1670051) or 2-decanol (B1670014), can undergo both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: As a secondary alkyl halide, a this compound halide can react via both Sₙ1 and Sₙ2 mechanisms. viu.cachemistry.coach The operative mechanism is determined by factors such as the strength of the nucleophile, the solvent, and the leaving group. chemistry.coachlibretexts.org

Sₙ2 Mechanism: Favored by strong nucleophiles (e.g., HO⁻, RO⁻) and polar aprotic solvents. The reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. The rate is second-order, depending on the concentration of both the alkyl halide and the nucleophile. viu.cachemistry.coach

Sₙ1 Mechanism: Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents. This two-step mechanism involves the initial formation of a secondary carbocation intermediate, which is the rate-determining step. viu.cadu.edu.eg The planar carbocation can then be attacked from either side by the nucleophile, leading to a racemic mixture of products. chemistry.coach The rate is first-order, depending only on the concentration of the alkyl halide. du.edu.eg

Electrophilic Reactions: Alkanes themselves are generally unreactive towards electrophiles due to the strength and non-polar nature of C-C and C-H bonds. libretexts.org However, if the this compound moiety is part of an alkene (e.g., 2-decene), it readily undergoes electrophilic addition reactions. byjus.com An electrophile, such as H⁺ from an acid, attacks the electron-rich double bond. According to Markovnikov's rule, this addition preferentially forms the more stable carbocation. In the case of 2-decene, attack by H⁺ could form a secondary carbocation at either C-2 or C-3. The subsequent attack by a nucleophile completes the addition. byjus.comstudysmarter.co.uk

Polymerization Kinetics and Mechanisms of this compound-Containing Monomers

When a this compound group is part of a monomer, such as 2-decyl acrylate, it can undergo free-radical polymerization. This process consists of initiation, propagation, and termination steps. nsf.govbartleby.com The kinetics of chain-growth polymerization are characterized by the rapid formation of high molecular weight polymers early in the reaction. fiveable.me

The rate of polymerization is influenced by the concentrations of the monomer and the initiator, as well as the rate constants for each step. The kinetic chain length, which is the average number of monomer units added per active chain, is a crucial parameter that affects the final molecular weight of the polymer. fiveable.me

Secondary reactions, such as chain transfer, can significantly impact the polymerization kinetics and the final polymer structure. nsf.govacs.org Chain transfer to the monomer can lead to branched polymers. The presence of the long decyl chain can also influence monomer reactivity and polymer properties due to steric effects. bartleby.com

Table 1: Key Kinetic Aspects of Free-Radical Polymerization
Polymerization StageDescriptionKey Factors
InitiationFormation of initial radical species from an initiator molecule.Initiator concentration, Rate of initiator decomposition (kd).
PropagationSequential addition of monomer units to the growing radical chain.Monomer concentration, Propagation rate constant (kp).
TerminationDeactivation of radical chains, typically by combination or disproportionation.Radical concentration, Termination rate constant (kt).
Chain TransferTransfer of the radical activity to another molecule (monomer, solvent, or agent), terminating one chain and starting another.Chain transfer constant (Cs), Concentration of transfer agent.

Intramolecular Rearrangements and Cyclization Mechanisms

Carbocation intermediates, such as a 2-decyl cation formed during Sₙ1 reactions or electrophilic additions, are susceptible to intramolecular rearrangements. These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. For a 2-decyl cation, a 1,2-hydride shift could potentially form a more stable tertiary carbocation if the chain structure allows.

Electrophilic cyclization can occur if the decyl chain contains a nucleophilic group (like a double bond or a heteroatom) appropriately positioned to attack a reactive center, such as a carbocation or an activated alkyne. escholarship.org The mechanism often involves the formation of a cyclic intermediate, and the regioselectivity is governed by the relative stability of the resulting ring systems. For example, the Nazarov cyclization is a 4π conrotatory electrocyclic reaction that forms cyclopentenones from divinyl ketones, proceeding through a pentadienyl cation intermediate. organic-chemistry.orgwikipedia.org While not directly involving a simple decyl group, the principles of cationic electrocyclization are broadly applicable.

Oxidative Coupling and Other Catalytic Transformations involving this compound

The C-H bonds at the secondary (C-2) position of a decyl chain can be activated and functionalized through transition-metal-catalyzed oxidative coupling reactions. unirioja.es These reactions typically involve the formation of a C-C or C-heteroatom bond by coupling two nucleophilic centers, often C-H bonds, with the aid of a metal catalyst and an oxidant. unirioja.esnih.gov

Palladium, rhodium, and ruthenium are common catalysts for such transformations. unirioja.es The mechanism often involves C-H activation or metallation, where the metal catalyst inserts into a C-H bond. acs.org This is followed by a coupling step and catalyst regeneration by an oxidant like Cu(OAc)₂ or O₂. nih.gov These methods allow for the direct conversion of unfunctionalized secondary alkyl groups into more complex molecules. acs.orgsciengine.com

Visible-light photoredox catalysis also enables the generation of alkyl radicals from C-O bonds of corresponding alcohols or carboxylic acids, which can then participate in coupling reactions. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Formation and Degradation

Formation: The formation of a 2-decyl radical via hydrogen abstraction from decane is a key step in many processes. The bond dissociation energy (BDE) of a secondary C-H bond is lower than that of a primary C-H bond, making it more susceptible to abstraction. This thermodynamic factor favors the formation of the secondary 2-decyl radical over a primary one. libretexts.org

Degradation: The degradation of decane and related structures often proceeds through radical pathways. nih.govresearchgate.net Under anaerobic conditions, for instance, some microorganisms can activate alkanes at a subterminal position (like C-2) by adding it across the double bond of fumarate. frontiersin.orgnih.govfrontiersin.org This initiates a biochemical degradation cascade.

Thermodynamically, the complete oxidation of alkanes to CO₂ and H₂O is highly exothermic. However, the initial C-H bond cleavage is the rate-limiting step with a high activation energy. The kinetics of alkyl radical decomposition, particularly β-scission, have been studied extensively. The rate constants for these unimolecular reactions are highly temperature-dependent, as described by the Arrhenius equation. researchgate.netresearchgate.net

Table 2: Energetic Parameters for Alkyl Radical Reactions
Reaction TypeSpecies TypeApproximate Activation Energy (kJ mol⁻¹)Controlling Factors
β-Scission (C-C cleavage)Yielding Primary Radical121Stability of resulting radical and alkene. researchgate.net
Yielding Secondary Radical113
Yielding Tertiary Radical103
Hydrogen AbstractionFrom Primary C-HHigher BDE (~423 kJ mol⁻¹)Bond Dissociation Energy (BDE) of the C-H bond. libretexts.org
From Secondary C-HLower BDE (~413 kJ mol⁻¹)

Advanced Spectroscopic and Structural Characterization of Decyl 2 Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for determining the molecular structure and connectivity of organic molecules. Analysis of chemical shifts, spin-spin coupling constants, and signal intensities allows for the assignment of specific nuclei within the molecule and the identification of neighboring functional groups.

For compounds like 1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB), ¹H NMR spectra provide characteristic signals that confirm the presence of the decyl chain, the benzimidazole (B57391) core, and the methylisoxazole moiety. For DIB, reported ¹H NMR data in DMSO-d₆ include signals at 0.82 ppm (s, 3H, CH₃), 1.57 ppm (q, 2H, CH₂), 4.28 ppm (t, 2H; CH₂-N), 6.14 ppm (s, 1H, CH), and a multiplet between 7.17-7.55 ppm (4H, CH aromatic). chem960.com The ¹³C NMR spectrum further supports the structure with signals at 12.19 ppm (CH₃), 14.40 ppm (CH₂), aliphatic carbons between 22.54-39.90 ppm, a signal at 43.62 ppm (C-N), vinylic carbons at 102.75 ppm (C=C), aromatic carbons between 110.68-142.82 ppm, and signals at 160.35 ppm (C=N) and 169.90 ppm (C=C). chem960.com

Similarly, the ligand 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine, which contains two decyl chains attached to triazole rings, has been characterized by ¹H and ¹³C NMR. researchgate.net Characteristic chemical shifts in the ¹H NMR spectrum in d₆-DMSO confirm the presence of the decyl chains and the substituted pyridine (B92270) and triazole rings. researchgate.net

NMR spectroscopy is also crucial for confirming the structure of compounds like decyl 2-ethylhexanoate (B8288628), for which ¹³C NMR spectral information is available. nih.gov The technique is widely used to analyze various decyl-containing compounds, including esters like decyl 2-methylpropanoate (B1197409) and decyl 2-methylisocrotonate, by identifying the unique signals corresponding to the decyl chain and the ester functional group. github.com

For complex decyl derivatives such as decyl 2,3,5-tri-O-benzyl-1-thio-α,β-L-arabinofuranoside, both ¹H and ¹³C NMR spectra are used to confirm the structure and the presence of the decyl and sugar moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

FT-IR spectroscopy has been used to characterize 1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB), providing a vibrational fingerprint of the molecule. chem960.com Similarly, FT-IR was employed in the characterization of 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine and its metal complexes. researchgate.net IR spectroscopy is particularly useful for identifying characteristic functional groups such as C-H stretches from the decyl chain, C=C and C=N stretches from aromatic or heterocyclic rings, and C-O stretches from ester or ether linkages, depending on the specific "Decyl-2" compound.

Raman spectroscopy, often providing information on different vibrational modes compared to IR due to different selection rules, has been applied to study decyl-containing organic semiconductor crystals, such as 1,4-bis(5′-decyl-2,2′-bithiene-5-yl)benzene (DD-TTPTT) and 7-decyl-2-phenylbenzothieno[3,2-b]benzothiophene (Ph-BTBT-10). Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to investigate the structure and orientation of these molecules in thin films, demonstrating high sensitivity for studying monolayer single-crystal domains. Raman spectroscopy can provide insights into both intramolecular vibrations and low-frequency lattice modes, which are sensitive to crystal packing and structural order. Polarized IR and Raman spectroscopy can further provide information on the orientation of molecular units, such as the rigid cores and flexible decyl chains in compounds like Ph-BTBT-10.

IR spectra can also reveal conformational information about the decyl chain. For instance, analysis of the C-H stretching region in the IR spectra of Ph-BTBT-C10 thin films indicated the presence of both gauche and all-trans-zigzag conformations of the decyl chain, and changes in these conformations during crystalline transitions were observed.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC and MS are powerful analytical techniques often coupled together (HPLC-MS) for the separation, identification, and quantification of components in a mixture.

HPLC is widely used for assessing the purity of synthesized compounds and for separating a target compound from reaction byproducts and impurities. The method involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For compounds like decyl 2-methylpropanoate and 1-decyl-2-methyl-1H-imidazole, reverse phase (RP) HPLC methods with mobile phases containing acetonitrile, water, and an acid (phosphoric acid or formic acid for MS compatibility) have been developed for analysis. github.com The choice of column (e.g., Newcrom R1, a reverse-phase column) and mobile phase composition are optimized to achieve satisfactory separation. github.com

Mass spectrometry is a complementary technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the elucidation of its structure. When coupled with HPLC (HPLC-MS), it allows for the online detection and identification of separated components. Mass spectrometry has been used in the characterization of 1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB) and 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine. chem960.comresearchgate.net Electron ionization mass spectrometry has been used to obtain mass spectra for compounds like n-Octyl n-decyl phthalate. GC-MS has also been applied to analyze decyl 2-ethylhexanoate. nih.gov

HPLC-MS, including tandem mass spectrometry (MS/MS), is a sensitive technique capable of detecting trace quantities of analytes and is valuable for identifying reaction byproducts and impurities that may be present at low concentrations. The fragmentation patterns observed in MS can provide structural information about the parent molecule and its fragments, which is essential for confirming the identity of the target compound and characterizing unknown impurities.

Compound Names and PubChem CIDs

Structural Elucidation via Fragmentation Analysis

Mass spectrometry, particularly coupled with techniques like electron ionization (EI) or electrospray ionization (ESI), is a powerful tool for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns. When a molecule is ionized, it can break apart into smaller charged fragments, and the masses of these fragments provide clues about the molecule's structure lumtec.com.twaprilsci.comsigmaaldrich.com. Different ionization methods and collision energies can induce varying degrees of fragmentation, yielding complementary structural information. While fragmentation analysis is a standard technique in organic chemistry, specific detailed fragmentation pathways and characteristic ions for 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10) were not extensively detailed in the consulted literature. However, general principles of mass spectrometry fragmentation, such as α-cleavage and neutral losses, would apply to such a molecule containing alkyl chains and aromatic systems aprilsci.com. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and fragments, further aiding structural elucidation lumtec.com.tw.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most detailed structural information, revealing the exact positions of atoms in the crystal lattice. Powder X-ray diffraction is used for polycrystalline samples and can provide information about the crystalline phases present and their lattice parameters.

The performance of organic materials in applications often strongly depends on how the molecules pack together in the solid state and the nature of the interactions between them. X-ray diffraction studies of 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10) have revealed a bilayer-type crystal structure in its bulk phase. This structure is characterized by the alternating arrangement of antiparallel polar monomolecular layers. The packing within these layers is described as herringbone packing of the asymmetric molecules.

Intermolecular interactions, such as van der Waals forces and π-π stacking, play a significant role in stabilizing the crystal lattice. In Ph-BTBT-C10, large and highly isotropic calculated intermolecular interactions within the two-dimensional semiconducting layers are indicative of potentially excellent semiconducting performance. For a related compound, 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile, crystal structure analysis showed that the decyl substituents adopt an extended conformation and intercalate to form hydrophobic bands. The packing in this compound is further organized by π–π stacking interactions between pyrrole (B145914) and phenyl rings, with a centroid-centroid distance of 3.6178 Å, and a C=O⋯π(pyrrole) interaction. Hirshfeld surface analysis of this related compound indicated that H⋯N/N⋯H interactions make the highest contribution (17.4%) to the crystal packing.

Research findings on Ph-BTBT-C10 highlight the importance of the bilayer arrangement for its high performance in organic field-effect transistors (OFETs). The unidirectional packing within a single layer maximizes interchain van der Waals interactions and enhances the packing of the BTBT cores, although this can incur an electrostatic energy cost due to dipolar interactions.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon for organic semiconductors as different polymorphs can exhibit distinct electronic and structural properties. Phase transitions between these polymorphs can be induced by external factors such as temperature or processing conditions.

Studies on 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10) have extensively investigated its polymorphism, particularly in thin films. The thermodynamically stable phase is the bulk bilayer structure observed at room temperature. However, during thin film growth, metastable phases can form.

One observed phenomenon is the formation of a new polymorph after a certain film thickness is reached, which is of a metastable character and represents a single-layer phase. Furthermore, a polar polymorph has been identified as an intermediate structure in thin films with thicknesses lower than 20 nm. This polar structure can contain structural defects, such as flipped molecules or polar domains, and evolves towards the nonpolar thin-film phase.

Phase transitions in Ph-BTBT-C10 thin films can be induced by thermal annealing. High carrier mobility in these films has been linked to the structural transformation from the metastable thin-film phase to the thermodynamically stable bilayer structure upon annealing. For 2-decyl-7-phenyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene S,S,S′,S′-tetraoxide, a related derivative, a two-step phase transition during heating was observed, with cold crystallization occurring at 135°C.

These findings underscore the complex interplay between processing conditions, film thickness, and temperature in determining the crystalline phase and, consequently, the electronic properties of this compound organic semiconductors.

Surface and Thin Film Characterization Techniques

Characterizing the surface morphology and internal structure of thin films is crucial for understanding the performance of this compound compounds in applications like organic electronic devices. Techniques such as Atomic Force Microscopy (AFM), X-ray Reflectivity (XRR), and Grazing Incidence Diffraction (GID) are widely employed for this purpose.

Atomic Force Microscopy (AFM) is a scanning probe technique that provides high-resolution images of a material's surface morphology. By scanning a sharp tip across the surface and measuring the forces between the tip and the sample, AFM can reveal details about surface roughness, grain size, terraces, and structural defects.

AFM has been used to study the surface morphology of thin films of 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10). These studies can show the formation of layered structures and the presence of structural defects or different polymorphs on the surface. For instance, AFM combined with Kelvin probe force microscopy (KPFM) has demonstrated the formation of a polar polymorph and the presence of structural defects in Ph-BTBT-C10 thin films. AFM can also be used to assess surface roughness, a parameter that significantly influences charge transport in organic semiconductor devices.

X-ray Reflectivity (XRR) and Grazing Incidence Diffraction (GID), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are powerful synchrotron-based techniques for characterizing the structure of thin films. XRR is sensitive to electron density profiles perpendicular to the substrate and can provide information about film thickness, density, and interface roughness. By analyzing the interference fringes in the reflected X-ray signal, precise measurements of film thickness and density can be obtained.

GID, on the other hand, probes the in-plane and out-of-plane crystallographic orientation and packing within the thin film. By using a grazing incidence angle, the penetration depth of the X-rays is minimized, making the technique highly surface-sensitive. GID can reveal the presence of different crystalline phases, their orientation relative to the substrate, and the degree of molecular order.

Both XRR and GID have been extensively applied to study the structure and phase behavior of 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10) thin films. These techniques have been instrumental in identifying the bilayer and single-layer phases, characterizing their layered structures, and observing phase transitions upon thermal treatment. For example, XRR curves have been used to determine the thickness and electron density distribution of Ph-BTBT-C10 films, confirming the formation of a double-layer structure at the substrate surface during initial growth. GID patterns provide information on the crystallite orientation and packing within the film.

These advanced X-ray techniques, often used in combination with other methods like AFM, provide a comprehensive picture of the structural properties of this compound compounds in thin film form, which is essential for understanding and optimizing their performance in various applications.

Theoretical and Computational Chemistry Studies of Decyl 2

Quantum Chemical Calculations: DFT and Ab Initio Methods

Quantum chemical calculations, particularly DFT and ab initio methods, are fundamental tools for exploring the electronic structure, molecular geometry, and reactivity of molecules. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide a detailed picture of electron distribution and energy levels.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are frequently used to determine the electronic structure of decyl-containing molecules, including the energies and spatial distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are particularly important as they relate to ionization potential, electron affinity, and the energy gap (ΔE), which influences a molecule's electrical and optical properties.

For a series of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, DFT and TDDFT (Time-Dependent DFT) calculations at the B3LYP/Def2-SVPD level were performed to understand their electronic and photophysical properties. These calculations successfully predicted the observed trends in the absorption and emission spectra of these compounds, demonstrating the utility of this approach in correlating electronic structure with optical behavior.

In the study of 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB), DFT calculations at the B3LYP/6-311+G(d,p) level were employed to compute electronic properties relevant to its performance as a corrosion inhibitor, including E_HOMO, E_LUMO, and the energy gap (ΔE). Other calculated electronic descriptors included dipole moment (µ), electronegativity (χ), global hardness (η), and the fraction of electrons transferred from the molecule to the metal atom (ΔN). These theoretical findings were found to be in good agreement with the experimentally observed corrosion inhibition efficiency.

Molecular Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface illustrates the charge distribution within a molecule and is a valuable indicator of its potential sites for electrophilic and nucleophilic attack, as well as its ability to engage in non-covalent interactions. Analysis of atomic charge distribution provides a quantitative measure of how electron density is distributed among the atoms.

DFT calculations have been utilized to investigate the MEP and charge distribution of decyl-substituted compounds. For N-n-Decyl-2-oxo-5-nitro-1-benzylidene-methylamine, DFT calculations at the B3LYP/6-31G(d) level were performed to analyze its molecular electrostatic potential and thermodynamic properties. The influence of solvent on the atomic charge distributions of this compound was also explored using the self-consistent reaction field theory with the Onsager reaction field model. For 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB), NBO (Natural Bond Orbital) analysis, often performed in conjunction with DFT, was conducted at the B3LYP/6-311+G(d,p) level to provide insights into its electronic properties, including charge distribution, in relation to its corrosion inhibition mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation

Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time by simulating the forces between atoms and their resulting motion. This approach is particularly valuable for studying conformational flexibility, transitions between different molecular arrangements, and the aggregation behavior of molecules in various phases or environments.

Intermolecular Interactions and Supramolecular Architectures

MD simulations are essential for characterizing the non-covalent interactions (such as van der Waals forces, electrostatic interactions, and π-π stacking) that dictate how molecules pack together and form larger supramolecular assemblies. These simulations can reveal the preferred orientations and arrangements of molecules in condensed phases and at interfaces.

For 2-decyl-7-phenylbenzothieno[3,2-b]benzothiophene (Ph-BTBT-10), molecular dynamics simulations were performed based on crystallographic data to analyze its molecular packing in the crystal smectic E phase. These simulations identified different candidate packing motifs, including arrangements where molecules are antiparallel. The analysis indicated a separation between the decyl chains and the aromatic units (nano-segregation) and a herringbone arrangement of the aromatic cores. The simulations helped to establish that the specific bent conformation of the molecule, with an angle between the aromatic core and the decyl chain, contributes to the 'bent-form' type crystal smectic E phase.

Summary of Computational Findings for Selected Decyl-2 Related Compounds

Compound NameComputational Method(s)Key Findings Related to OutlineSource(s)
N-n-Decyl-2-oxo-5-nitro-1-benzylidene-methylamineDFT (B3LYP/6-31G(d)), SCRFMolecular electrostatic potential, atomic charge distribution (including solvent effects), thermodynamic properties.
5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazolesDFT/TDDFT (B3LYP/Def2-SVPD)Electronic structure, photophysical properties, prediction of absorption/emission trends, influence of substituents on molecular geometry (twisting).
2-decyl-7-phenylbenzothieno[3,2-b]benzothiophene (Ph-BTBT-10)MD simulations, DFTMolecular packing motifs (antiparallel), nano-segregation of decyl chains and aromatic units, herringbone arrangement of aromatic units, 'bent-form' crystal smectic E phase conformation, thin film structures.
1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB)DFT (B3LYP/6-311+G(d,p)), MDElectronic properties (HOMO, LUMO, ΔE, dipole moment, electronegativity, hardness, electron transfer), adsorption behavior, correlation with corrosion inhibition.
2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrileDFT, Hirshfeld surface analysisContribution of intermolecular interactions (H...N/N...H, π–π stacking) to crystal packing, molecular conformation in crystal.

Compound Names and PubChem CIDs

Structure-Activity Relationship (SAR) Insights through Computational Modeling (non-clinical)

Structure-Activity Relationship (SAR) studies, traditionally applied in drug discovery to link chemical structure to biological activity, are also relevant in materials science to understand how molecular structure influences material properties and performance. In the context of organic semiconductors like Ph-BTBT-C10, computational modeling provides crucial insights into the relationship between molecular structure, solid-state packing, and electronic properties, which dictate their performance in devices such as organic thin-film transistors (OTFTs).

Computational methods, including molecular modeling and quantum chemical calculations, are employed to investigate the impact of structural features, such as the decyl chain and the π-conjugated core, on the electronic structure and intermolecular interactions of Ph-BTBT-C10. These studies can reveal how modifications to the molecular structure affect parameters critical for charge transport, such as frontier molecular orbital energy levels (HOMO and LUMO) and electronic couplings (transfer integrals) between molecules. By correlating these calculated molecular and supramolecular properties with experimental device performance, computational SAR provides a non-clinical approach to guide the design of new organic semiconductor materials with improved characteristics. While direct SAR studies explicitly labeled for "this compound" in a non-clinical context were not extensively detailed in the search results, the application of computational chemistry to understand the relationship between the molecular structure of organic semiconductors like Ph-BTBT-C10 and their charge transport properties aligns with the principles of SAR in materials science wikipedia.orgchem960.comfishersci.ienih.gov. The asymmetric shape of the Ph-BTBT-C10 molecule, for instance, influences its crystal structure and packing, which are directly related to its performance as a semiconductor nih.gov. Computational studies help in understanding these structural-property relationships.

Charge Transport Phenomena in Organic Semiconductor this compound Materials

Organic semiconductors like 7-decyl-2-phenyl uni.lubenzothieno[3,2-b] uni.lubenzothiophene (Ph-BTBT-C10) have attracted significant attention due to their potential for use in flexible electronics. High charge carrier mobility has been observed in thin film transistors utilizing this material nih.govfishersci.com. The charge transport in organic semiconductors is heavily influenced by their solid-state organization, including molecular packing and crystal structure. Ph-BTBT-C10 is known to form a bilayer-type crystal structure characterized by the herringbone packing of asymmetric molecules nih.govfishersci.com. This layered crystallinity is considered crucial for achieving high-performance OTFTs, facilitating efficient two-dimensional carrier transport along the interface fishersci.com.

The mechanism of charge transport in organic semiconductors can range from band-like transport in highly ordered crystals to hopping between localized states in disordered systems labsolu.cagoogle.com. The presence of a well-ordered crystalline phase with strong intermolecular interactions, particularly π-π interactions between conjugated cores, is essential for efficient charge delocalization and transport labsolu.caamericanelements.com. The bilayer arrangement observed in Ph-BTBT-C10 is a key factor contributing to its high performance in OFETs nih.govfishersci.com.

Theoretical Calculation of Carrier Mobilities

Theoretical calculations play a vital role in predicting and understanding the charge carrier mobilities in organic semiconductors. Methods such as Density Functional Theory (DFT) are commonly used to compute electronic properties and intermolecular interactions within the material nih.govjustia.com. These calculations can provide parameters necessary for simulating charge transport, such as site energies and transfer integrals labsolu.cajustia.com.

Hopping Mechanisms and Transfer Integrals

In many organic semiconductors, particularly those with some degree of disorder, charge transport occurs via a hopping mechanism, where charge carriers move between localized molecular sites labsolu.cagoogle.com. The rate of hopping between two molecules is strongly dependent on the electronic coupling between them, quantified by the transfer integral (also known as electronic coupling or hopping integral) labsolu.ca.

Solvent Effects and Solvation Models in this compound Systems

Solvent effects play a significant role in the processing and self-assembly of organic semiconductors from solution, which in turn affects their solid-state structure and charge transport properties. The choice of solvent and crystallization conditions can influence the morphology and crystallinity of the resulting thin films.

Computational chemistry employs various solvation models to account for the influence of the surrounding solvent environment on a solute molecule or a molecular system americanelements.com. These models can be broadly classified into implicit and explicit solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium with specific properties (e.g., dielectric constant) americanelements.com. These models are computationally less expensive and are useful for describing bulk solvent effects. Explicit solvation models, on the other hand, include individual solvent molecules in the simulation box, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical Focus

Molecular Interactions with Model Biological Systems (e.g., Lipid Bilayers, Membranes)

The amphiphilic nature of molecules containing a 2-decyl group dictates their interaction with model biological systems like lipid bilayers. The branched nature of the hydrocarbon tail significantly alters the geometry and packing parameters of these molecules compared to linear n-decyl analogues, leading to distinct mechanisms of membrane perturbation and self-assembly.

Amphiphiles containing a 2-decyl hydrophobic tail interact with and disrupt lipid membranes primarily through the insertion of the alkyl chain into the hydrophobic core of the bilayer. The mechanism and extent of this perturbation are governed by the molecule's structure. Unlike the flexible, linear n-decyl chain, the 2-decyl group has a methyl branch near the headgroup, which creates steric bulk.

This branching affects how the molecule packs alongside the acyl chains of membrane lipids. Key mechanisms of perturbation include:

Disruption of Lipid Packing: The bulky 2-decyl group disrupts the ordered arrangement of the lipid acyl chains, increasing the fluidity of the membrane. This creates packing defects and can lead to increased permeability.

Alteration of Membrane Curvature: The conical shape imparted by the branched chain can induce curvature stress in the lipid bilayer. This stress can facilitate the formation of non-lamellar phases or pores, ultimately leading to membrane lysis.

Interfacial Activity: The positioning of the branch near the polar head group can alter the molecule's orientation at the lipid-water interface, influencing its ability to reduce surface tension and intercalate between lipid headgroups.

Studies on various branched-chain surfactants have shown that their effect on membrane order can be complex. Some branched surfactants disrupt membranes locally by segregating into distinct clusters, a process termed heterogeneous perturbation, which can lead to efficient membrane lysis without causing a general disordering of the entire membrane. nih.gov This localized disruption is a potential mechanism for 2-decyl amphiphiles. The primary mode of action for antimicrobial alcohols is understood to be membrane damage and the rapid denaturation of proteins. nih.gov

Table 1: Comparative Properties of n-Decyl vs. 2-Decyl Amphiphiles in Membrane Interaction
Propertyn-Decyl Amphiphile2-Decyl AmphiphileMechanistic Implication
Molecular Shape Essentially linear/cylindricalConical/wedge-shaped due to branchingAffects packing within the lipid bilayer and induction of membrane curvature.
Packing in Bilayer Interdigitates well with lipid acyl chains, promoting order.Creates steric hindrance, disrupting acyl chain packing and increasing fluidity.Leads to higher membrane permeability and potential for creating defects.
Surface Tension Reduction Efficient reductionLess efficient packing at the interface may lead to different surface activity. firp-ula.orgInfluences the initial adsorption to the membrane surface.
Perturbation Mode Tends to cause general membrane fluidization.May induce localized defects and heterogeneous perturbation. nih.govPotentially more efficient lysis at lower concentrations.

The self-assembly of amphiphiles in aqueous solution is a thermodynamically driven process that depends on the balance between the hydrophobic effect (driving aggregation) and the repulsive forces between headgroups and steric constraints of the tail. The geometry of the amphiphile, often described by the critical packing parameter (P), predicts the morphology of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, or vesicles). nih.gov

The introduction of a branch in the 2-decyl chain significantly impacts this geometry. Compared to a linear n-decyl chain, the 2-decyl group has a larger cross-sectional area. This change generally leads to:

Higher Critical Micelle Concentration (CMC): The less efficient packing of branched chains in a micellar core makes the aggregation process less favorable, typically resulting in a higher CMC compared to their linear isomers. firp-ula.org

Preference for Vesicle Formation: The increased steric bulk of the 2-decyl tail favors a smaller packing parameter, which can promote the formation of bilayers and vesicles over spherical or cylindrical micelles. nih.govresearchgate.net Theoretical models of the self-assembly of hydrocarbon amphiphiles have considered the geometric constraints imposed by branched chains like 2-decyl sulphates. researchgate.net

The transition between different aggregate structures, such as from vesicles to micelles, can be triggered by changes in conditions like temperature or the addition of co-surfactants. acs.org For 2-decyl amphiphiles, the stability of vesicles would be highly dependent on these factors and the nature of the polar headgroup.

Enzymatic Biocatalysis and Biotransformation of Decyl-2 Compounds

The steric hindrance and chirality of the 2-decyl group are critical determinants in its interaction with enzymes. Biotransformation processes involving 2-decyl compounds are often characterized by specific substrate recognition and high stereoselectivity.

Enzymes, particularly hydrolases like lipases and esterases, often exhibit strong specificity for their substrates. When presented with an ester of 2-decanol (B1670014) (a this compound ester), the enzyme's active site must accommodate the secondary alcohol moiety.

Substrate Specificity: Research has shown that the rate of enzymatic reactions can be significantly lower for secondary alcohols compared to primary alcohols. For instance, in lipase-catalyzed transesterification reactions, the conversion rates with primary alcohols (like n-decanol) are often higher than with secondary alcohols. researchgate.net This is attributed to the increased steric bulk around the hydroxyl group, which hinders the formation of the enzyme-substrate complex.

Reaction Stereoselectivity: Since 2-decanol is a chiral molecule (existing as R-(-)-2-decanol and S-(+)-2-decanol), enzymes can selectively catalyze reactions with one enantiomer over the other. This stereoselectivity is a hallmark of biocatalysis and is exploited for the kinetic resolution of racemic mixtures. For example, the enzymatic hydrolysis of a racemic 2-decyl ester can yield an enantioenriched alcohol and the remaining unreacted ester, a process valuable in the synthesis of chiral compounds. mdpi.com

Table 2: Research Findings on Enzymatic Reactions with Secondary Alcohols
Enzyme ClassSubstrate TypeObservationReference
Lipase (B570770) (e.g., Novozym 435) Primary vs. Secondary AlcoholsConversion rates for transesterification were generally higher with primary alcohols than with secondary alcohols due to less steric hindrance. researchgate.net
Lipase (e.g., from Candida antarctica) Chiral EstersDemonstrated high stereoselectivity in the hydrolysis of various esters, enabling the resolution of racemic alcohols. wur.nl
Alcohol Dehydrogenase 2-Hydroxy KetonesShowed high stereoselectivity in the reduction of ketones to produce chiral 1,2-diols. mdpi.com

The unique structure of 2-decyl derivatives makes them useful as molecular probes to investigate the active sites of enzymes and explore biochemical pathways. By comparing the enzymatic processing of a 2-decyl derivative with its linear n-decyl counterpart, researchers can infer the spatial constraints and substrate requirements of an enzyme's active site.

A notable example is the use of 2-decanol to study the substrate spectrum of phytanoyl-CoA hydroxylase. This enzyme is involved in the α-oxidation of branched-chain fatty acids. Using substrates with varied acyl chain lengths and branching at different positions, such as that provided by a 2-decyl structure, helps to map the topology of the active site and understand the molecular basis of its specificity. chemicalbook.com

Fundamental Basis of Antimicrobial and Antifungal Action (In Vitro Mechanisms)

Compounds containing a 2-decyl group can exhibit significant antimicrobial and antifungal properties. The primary mechanism of action is the disruption of the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govbrighton.ac.uk

The effectiveness of this action is strongly influenced by the branched structure of the 2-decyl chain:

Membrane Disruption: As detailed in section 6.1.1, the bulky nature of the 2-decyl group enhances the disruption of the tightly packed microbial membrane lipids. This mechanism is particularly effective against bacteria and fungi whose membranes have a specific lipid composition.

Fungicidal Activity: Cationic surfactants, including those with branched alkyl chains, have demonstrated potent antifungal activity against organisms like Candida albicans. The mechanism involves not only membrane permeabilization, leading to ion leakage, but also the induction of oxidative stress within the fungal cell. nih.gov The length and structure of the alkyl chain are critical, with studies showing a correlation between chain length and the ability to eradicate biofilms. nih.gov

In general, the antimicrobial activity of alcohols is broad-spectrum against vegetative bacteria, fungi, and enveloped viruses, with the primary mechanism being membrane damage and protein denaturation. nih.gov The specific efficacy of a 2-decyl derivative would depend on its full chemical structure (i.e., the nature of the headgroup) and the target microorganism.

Information regarding the chemical compound "this compound" is not available in the public domain or scientific literature based on the search results. Therefore, it is not possible to provide a detailed article on its mechanistic investigations of biological and biochemical interactions.

The name "this compound" does not correspond to a recognized chemical entity in standard chemical databases or research publications. It may be a proprietary code, a misnomer, or a hypothetical compound. As such, there are no in vitro binding studies, data on covalent or non-covalent interactions with thiol-containing proteins, or any other biochemical information available to construct the requested article.

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Advanced Applications in Materials Science and Industrial Chemistry Research

Decyl-2 Compounds in Organic Electronics and Semiconductor Devices

Decyl-substituted organic semiconductors have attracted considerable attention for their use in organic electronic devices, such as organic thin-film transistors (OTFTs) and potentially organic light-emitting diodes (OLEDs) nih.govchem960.com. The decyl chain can enhance solubility in organic solvents, facilitating solution-based processing techniques that are often more cost-effective and scalable than vacuum deposition methods chem960.com. Furthermore, the alkyl chain can influence molecular packing and thin-film morphology, which are crucial for efficient charge transport in these devices nih.gov.

Specific this compound related compounds have been investigated for their semiconducting properties. For instance, 2-decyl-7-phenylbenzothieno[3,2-b]benzothiophene (Ph-BTBT-10) is recognized as an organic semiconductor with notable properties for use in organic electronics nih.gov. Another example is 2,9-di-decyl-dinaphtho-[2,3-b:20,30-f]-thieno-[3,2-b]-thiophene (C10-DNTT), a small-molecule organic semiconductor used in OTFTs. Conducting polymers like poly(3-decylthiophene-2,5-diyl) (P3DT), which contains a decyl side chain, have also been studied for their electrical and optical properties in thin films for organic electronic applications.

Thin Film Formation and Morphology Control

Controlling the formation and morphology of thin films is paramount for optimizing the performance of organic electronic devices nih.gov. The presence of decyl chains in organic semiconductors like Ph-BTBT-10 and C10-DNTT plays a significant role in their thin-film characteristics nih.gov. For Ph-BTBT-10, the asymmetric shape of the molecule leads to a bilayer crystal structure at room temperature nih.gov. Research has explored its thin film growth by physical vapor deposition, studying the morphology, crystallographic properties, and thermal stability from the monolayer regime up to thick films nih.gov. The liquid crystalline phases exhibited by Ph-BTBT-10 at higher temperatures (T > 145°C) can be leveraged to engineer the morphology of the films nih.gov. The bilayer arrangement is considered key to the high performance of Ph-BTBT-10 in OFETs nih.gov.

For C10-DNTT, thin films prepared by vacuum deposition or solution shearing have been investigated, with analysis focusing on the thin-film morphology. The technique used for film formation, such as drop casting for polymers like P3DT, can directly influence the formation of aggregates and the resulting morphology, impacting electrical conductivity.

Integration of this compound in Polymer Science and Engineering

This compound compounds and their derivatives are integrated into polymer science and engineering to develop materials with tailored properties for various applications, including coatings and functional films. The decyl chain can influence the thermal, mechanical, and surface properties of polymers, as well as their interactions with other materials.

Polymers containing decyl side chains, such as poly(3-decylthiophene-2,5-diyl) (P3DT), are examples of how decyl groups are incorporated into polymer backbones to achieve desired electrical and optical properties. Decyl methacrylate (B99206) is used as a monomer in the synthesis of copolymers, allowing for the creation of polymeric materials with tunable characteristics.

Development of Polymer Coatings and Functional Films

This compound compounds can contribute to the development of polymer coatings and functional films. The presence of the decyl group can affect the solubility of polymers in coating formulations and influence the surface properties of the resulting films, such as wettability and adhesion. Functional polymer films are crucial in various applications, including electronics, sensors, and display technology.

Poly(oxy-1,2-ethanediyl), alpha-decyl-omega-hydroxy-, phosphate, potassium salt, a polyethylene (B3416737) glycol (PEG) derivative with a decyl group, is mentioned for its use as a component in the production of polymers and coatings. Such amphiphilic PEG derivatives can act as emulsifiers and surfactants, which are important in formulating stable coating solutions.

Advanced Polymeric Materials with Tunable Properties

The incorporation of decyl groups allows for the development of advanced polymeric materials with tunable properties. By varying the decyl substitution or copolymerizing decyl-containing monomers with other monomers, researchers can control properties such as thermal stability, flexibility, solubility, and optical or electrical characteristics.

Research on copolymers incorporating decyl methacrylate, for instance, has explored the creation of materials with tunable fluorescence properties. The ability to tune the properties of degradable polymers, such as controlled release behavior, is also a key area where structural modifications, potentially including the incorporation of groups like decyl, play a role. The design of conjugated polymers with varying alkyl side chains, including decyl, allows for the tailoring of molecular packing and film morphology, directly impacting charge transport characteristics in organic electronic devices.

Nanotechnology Applications of this compound Derivatives

This compound derivatives are finding applications in nanotechnology, leveraging their molecular structure and properties at the nanoscale. The ability of decyl chains to influence self-assembly and interactions with other materials is particularly relevant in this field.

Poly(oxy-1,2-ethanediyl), alpha-decyl-omega-hydroxy-, phosphate, potassium salt, a PEG derivative, is noted for potential applications in nanotechnology. PEG derivatives are commonly used in nanotechnology, particularly in drug delivery systems, due to their ability to form micelles and enhance the solubility and bioavailability of hydrophobic compounds. While this specific PEG derivative's direct application in nanotechnology is mentioned as potential, PEGylated materials are broadly utilized in creating nanoparticles for various purposes.

The use of decyl-containing polymers, such as poly(2,7-carbazole)s with decyl side chains, in the selective dispersion of single-walled carbon nanotubes highlights their role in creating nanoscale composites with specific properties. Functional polymer thin films, which can be based on decyl-containing polymers, are also explored for biological applications in nanotechnology, such as biosensing and drug delivery.

While the provided information on nanotechnology applications of specific "this compound" compounds is limited, the general principles of how decyl groups influence molecular self-assembly and material properties at the nanoscale suggest a promising area for future research and development.

Role in Nanoparticle Synthesis and Stabilization

Alcohols, including decanols, can serve as solvents or co-solvents in the synthesis of nanoparticles, influencing the reaction kinetics and the resulting particle characteristics. The polarity, steric hindrance, and viscosity of the solvent have been found to significantly impact the rate constants and size of silica (B1680970) nanoparticles synthesized in organic nonalcoholic media with the addition of various alcohols. researchgate.net

Specifically, n-decanol (a related isomer, 1-decanol) has been utilized as a basic solvent in the preparation of liquid membranes containing osmium nanoparticles. mdpi.com, mdpi.com In this method, osmium nanoparticles are obtained by reducing osmium tetroxide with 1-undecenoic acid directly in n-decanol. mdpi.com, mdpi.com This process yields a non-sedimentable nanodispersion, highlighting the stabilizing role of the alcohol medium. mdpi.com The resulting membranes based on osmium nanoparticle dispersions in n-decanol have been successfully employed in chemical reduction processes. mdpi.com, mdpi.com While research directly detailing 2-decanol's role specifically in stabilizing pre-formed nanoparticles is less prevalent in the provided information, the function of related decanols as a stabilizing medium during synthesis is established.

Functional Nanomaterials Incorporating this compound Moieties

Research in functional nanomaterials explores methods to integrate specific organic functionalities onto nanoparticle surfaces or within their structure to impart desired properties. While the provided search results extensively discuss the use of decanols as solvents or reaction media in nanoparticle synthesis, direct examples of functional nanomaterials where the 2-decanol (B1670014) moiety is chemically incorporated as a structural component are not explicitly detailed. Some complex molecules containing a 2-decanol core have been mentioned in the context of nanomaterials, but the specific nature and function of these materials are not elaborated upon in the available snippets. habitablefuture.org Surface modification techniques, such as the use of silanes to functionalize silica nanoparticles, are common in creating functional nanomaterials researchgate.net, but specific instances involving 2-decanol-derived silanes were not found in the search results.

Surfactant and Emulsifier Science: Fundamental Studies

Decanol (B1663958), particularly the linear isomer 1-decanol (B1670082), is recognized for its surfactant and emulsifying properties. It functions as a high-activity nonionic surfactant providing emulsification, wetting, and detergency. atamanchemicals.com These properties stem from the amphipathic nature of decanols, possessing both a hydrophobic hydrocarbon chain and a hydrophilic hydroxyl group. cymitquimica.com This balance allows them to reduce surface tension and facilitate the dispersion of immiscible phases. atamanchemicals.com

Studies indicate that decanol has solubilizing and emulsifying capabilities. atamanchemicals.com While the majority of fundamental studies highlighted pertain to 1-decanol, the structural similarity and amphipathic nature suggest that 2-decanol would also exhibit surfactant-like behavior, potentially serving as a surfactant or emulsifier in industrial processes. cymitquimica.com The ability to lower surface tension is accelerated in the presence of decanol. atamanchemicals.com

Catalysis and Reaction Media Development with this compound Promoters

Decan-2-ol participates in catalytic processes both as a substrate and as a component of the reaction medium. It has been utilized as a substrate in the development of miniature catalytic reactors for the oxidation of alcohols. sigmaaldrich.cn, chemicalbook.com Specifically, 2-decanol undergoes Ru-catalyzed hydrogen elimination reactions. sigmaaldrich.cn, chemicalbook.com

Furthermore, 2-decanol has been employed as a solvent or reaction medium in various catalyzed reactions. For instance, it has been used as a medium in the glycosylation of D-glucose catalyzed by sulfuric acid, where the presence of organic acid additives influenced the yield and color of the resulting decyl glucosides. researchgate.net In this context, 2-decanol acts as a solvent for the reaction between glucose and the alcohol. researchgate.net

Another application involves the use of 2-decanol as a solvent in the preparation of osmium nanoparticle dispersions, which then serve as catalysts in processes such as the reduction of p-nitrophenol. mdpi.com, mdpi.com The use of ionic liquids as reaction media for the oxidation of aliphatic alcohols, including 2-decanol, catalyzed by palladium(II) acetate (B1210297) has also been investigated. nih.gov In these systems, the ionic liquid facilitates the reaction and product separation, with 2-decanol acting as the reactant. nih.gov

These examples demonstrate the versatility of decan-2-ol in catalytic systems, functioning either as the molecule undergoing transformation or as a key component of the reaction environment influencing the catalytic activity and outcomes.

Environmental Fate and Degradation Pathways of Decyl 2 Analogs

Microbial Biotransformation and Biodegradation Studies (non-toxicology)

Microbial biotransformation and biodegradation are considered the most important fate processes for many decyl-chain compounds in both soil and water environments. nih.govatamanchemicals.com Linear saturated fatty alcohols, such as 1-decanol (B1670082), and saturated fatty acids, such as decanoic acid, are generally considered to be readily biodegradable. carlroth.comherts.ac.ukregulations.govatamanchemicals.comregulations.gov

Microorganisms can oxidize alkanes and related compounds under aerobic conditions. A common degradative pathway for alkanes involves the oxidation of the terminal methyl group to form the corresponding alcohol (e.g., 1-decanol). This alcohol can then be further oxidized through a series of dehydrogenation steps to form an aldehyde (e.g., decanal), followed by oxidation to the corresponding fatty acid (e.g., decanoic acid). taylorandfrancis.com Fatty acids can then be metabolized through beta-oxidation, a central metabolic pathway that breaks down fatty acids into acetyl-CoA, which can enter the citric acid cycle and ultimately be mineralized to carbon dioxide and water. taylorandfrancis.compublications.gc.canih.gov

Studies on the biotransformation of decanoic acid have shown that it can be rapidly metabolized. nih.gov Microorganisms rapidly degrade fatty acids in soil. regulations.gov While decanoic acid is readily metabolized by various life forms and is a natural component in the environment, its presence, even at low concentrations, can sometimes inhibit specific biotransformation pathways, such as the conversion of 10-hydroxydecanoic acid to sebacic acid by certain microorganisms. bohrium.comnih.gov

For decyl acetate (B1210297), while some studies indicate it is biodegradable, others suggest it may not be readily biodegradable based on specific test conditions. ontosight.aisigmaaldrich.cn

Data Table: Biodegradation of Representative Decyl Analogs

CompoundEnvironmental CompartmentBiodegradation ExtentStudy Type/ConditionsSource
1-DecanolSoil and WaterReadily biodegradableBiological screening studies nih.govatamanchemicals.com
Decanoic AcidSoil and WaterCompletely biodegradableMicroorganisms regulations.govregulations.gov
Decyl AcetateAerobic (activated sludge)73% in 28 daysOECD Test Guideline 301F sigmaaldrich.cn

Environmental Persistence and Transformation Products Research

Decyl-chain compounds are generally not expected to persist in the environment due to their susceptibility to biodegradation. publications.gc.ca Decanoic acid, for instance, is not expected to persist in terrestrial and aquatic environments due to rapid microbial degradation. publications.gc.ca Similarly, 1-decanol is expected to biodegrade readily in soil and water. nih.govatamanchemicals.com

The persistence of these compounds can be influenced by environmental conditions. While degradation in soil is likely rapid for 1-decanol, it can be persistent in aquatic systems depending on conditions. herts.ac.uk

Transformation products of decyl-chain compounds primarily arise from the biodegradation pathways. For instance, the microbial degradation of alkanes can lead to the formation of corresponding alcohols, aldehydes, and fatty acids. taylorandfrancis.com Decanoic acid itself is a key intermediate in the degradation of decane (B31447) and 1-decanol. taylorandfrancis.com Further metabolism of decanoic acid through beta-oxidation yields shorter-chain fatty acids and ultimately carbon dioxide and water. taylorandfrancis.compublications.gc.canih.gov

Research into transformation products is crucial for understanding the complete environmental fate of these compounds. While the primary biodegradation products of simple decyl chains are well-understood through pathways like beta-oxidation, the transformation products of more complex decyl-containing molecules (analogs) would depend on the specific functional groups present and the prevailing environmental conditions and microbial communities. Studies have also explored the biotransformation of decanoic acid into dicarboxylic acids like sebacic acid through omega-oxidation pathways. nih.govnih.gov

Data Table: Environmental Persistence Indicators

CompoundMobility in Soil (Koc)Volatilization (Henry's Law)Estimated Half-life (River/Lake)PersistenceSource
1-DecanolModerate (log Koc 2.59)Expected27 hours / 12 daysNot expected to persist readily nih.govatamanchemicals.comatamanchemicals.com
Decanoic AcidModerate to Very High (undissociated) nih.gov, Low (anion) nih.gov, Low (Koc 87.16) apolloscientific.co.ukSemi-volatile publications.gc.caNot expected to persist publications.gc.caapolloscientific.co.uk

Note: Koc values can vary depending on the specific soil type and methodology. Decanoic acid's mobility is significantly affected by its ionization state, which is pH-dependent. publications.gc.canih.gov

Future Research Directions and Emerging Challenges

Exploration of Novel Decyl-2 Architectures and Scaffolds

While 2-decanol (B1670014) itself is a defined molecule, future research may explore novel molecular architectures and scaffolds that incorporate the "this compound" motif or leverage the unique properties conferred by a hydroxyl group at the second position of a decyl chain. This could involve the synthesis and investigation of branched decanols, such as 5,9-Dimethyl-2-Decanol, which has been studied as a potential penetration enhancer openaccesspub.org. Furthermore, the exploration of esters, ethers, and other derivatives of 2-decanol, potentially with functional groups at or near the 2-position of the decyl chain, could lead to compounds with tailored properties for specific applications. Examples of related compounds already being investigated include Decyl 2-ethylhexanoate (B8288628) ontosight.ai, Decyl 2-dimethylaminoacetate ontosight.ai, Decyl 2-aminobenzoate (B8764639) cymitquimica.com, and decyl 2-cyanoacrylate nist.gov, illustrating the potential for diverse structures incorporating a decyl group with functionalization. Research into novel synthetic routes, including green chemistry approaches, will be crucial for the efficient and selective creation of these new architectures. For instance, studies on the hydroboration-oxidation of 1-decene (B1663960) have shown promise in producing mixtures of 1- and 2-decanol with high yields, indicating avenues for optimizing the synthesis of 2-decanol and related isomers orientjchem.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of chemical systems and the vastness of potential molecular space make artificial intelligence (AI) and machine learning (ML) increasingly valuable tools in chemical research service.gov.uk. Future research on 2-decanol can significantly benefit from the integration of these technologies. AI/ML algorithms can be employed to predict the physical and chemical properties of 2-decanol and its potential derivatives based on their structures, accelerating the discovery of compounds with desired characteristics. dtic.mil. Machine learning can also aid in optimizing synthesis pathways for improved yields and purity, analyzing complex spectroscopic and chromatographic data, and identifying structure-activity relationships for potential biological applications mdpi.com. Furthermore, in complex systems involving 2-decanol, such as its behavior in mixtures or at interfaces, AI/ML can be used to model and predict emergent phenomena, guiding experimental design and interpretation.

Development of Sustainable and Circular Economy Approaches for this compound Production

Traditional production methods for fatty alcohols like 2-decanol often rely on petroleum-derived sources. A significant future research direction is the development of sustainable and circular economy approaches for 2-decanol production virtuemarketresearch.com. This includes exploring and optimizing bio-based production methods using renewable feedstocks such as plant oils and lignocellulosic biomass researchgate.net. Research into metabolic engineering of microorganisms, such as Escherichia coli and Yarrowia lipolytica, to enhance their efficiency in producing 2-decanol is an active area researchgate.net. Challenges include improving microbial strains, optimizing fermentation processes, and developing cost-effective downstream separation techniques. Integrating 2-decanol production into a circular economy framework would also involve researching methods for recycling and valorizing waste streams from its production and use, minimizing environmental impact and promoting resource efficiency.

Advanced Multi-Scale Modeling and Experimental Correlations

Understanding the behavior of 2-decanol across different scales, from molecular interactions to macroscopic properties and system-level behavior, requires advanced multi-scale modeling techniques kuleuven.be. Future research will involve developing and refining computational models that can accurately simulate the behavior of 2-decanol in various environments, such as in solutions, at interfaces, or within complex formulations dtic.mil. This includes molecular dynamics simulations to understand intermolecular forces and transport properties, as well as larger-scale models to predict bulk behavior and performance in applications. Crucially, these modeling efforts must be closely correlated with experimental data to validate the models and provide insights that guide further experimental work. Experimental techniques, such as advanced spectroscopy and microscopy, will be essential for providing the detailed data needed for model development and validation. Research into the self-organization and pattern formation of decanol (B1663958) droplets, for instance, highlights the need for correlating experimental observations with theoretical models to understand complex non-equilibrium systems researchgate.netmit.edu.

Interdisciplinary Research Frontiers for this compound Compounds

The properties of 2-decanol make it relevant to several interdisciplinary research frontiers. Its amphiphilic nature, with a hydrophobic decyl chain and a hydrophilic hydroxyl group, lends itself to studies in areas like surfactant science, emulsion technology, and the behavior of organic compounds in aqueous systems. Future research can explore its role in the development of novel materials, such as self-assembling structures or delivery systems. Furthermore, 2-decanol has been identified as a volatile organic compound (VOC) produced by certain biological organisms medwinpublishers.comfrontiersin.org, opening avenues for interdisciplinary research in chemical ecology, microbial metabolism, and potentially in the development of bio-inspired technologies or biocontrol agents. Research into the antifungal activity of 2-decanol against plant pathogens like Alternaria alternata exemplifies this, suggesting potential applications in agriculture or materials preservation frontiersin.org.

Compound NamePubChem CID
2-Decanol14254

Detailed Research Findings (Examples relevant to Future Research):

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.